6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C9H6BrF3N2 |
|---|---|
Molecular Weight |
279.06 g/mol |
IUPAC Name |
6-bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H6BrF3N2/c1-5-3-15-4-6(10)2-7(8(15)14-5)9(11,12)13/h2-4H,1H3 |
InChI Key |
XRLUKCWQMWWGNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(C=C(C2=N1)C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Method A: Copper Silicate-Catalyzed Cyclization
- Reagents :
- 2-Amino-5-bromo-3-(trifluoromethyl)pyridine
- Phenacyl bromide (for methyl introduction)
- Conditions : Ethanol, reflux, 10 mol% CuSiO₃ catalyst.
- Procedure :
The reaction proceeds via nucleophilic substitution, forming the imidazo ring. The methyl group is introduced via phenacyl bromide, while bromo and trifluoromethyl groups are pre-installed on the aminopyridine. - Yield : ~85–90% for analogous brominated products.
Method B: Microwave-Assisted Solvent-Free Synthesis
- Reagents :
- 2-Amino-5-bromo-3-(trifluoromethyl)pyridine
- α-Bromoacetone (for methyl group)
- Conditions : Microwave irradiation (100 W, 65°C), 15–30 min.
- Advantages : Rapid, eco-friendly, no catalyst required.
- Yield : Up to 90% for similar imidazo[1,2-a]pyridines.
Post-Functionalization Strategies
Introducing substituents after core formation is challenging for electron-deficient trifluoromethyl groups but feasible via cross-coupling.
Method D: Suzuki-Miyaura Coupling
- Reagents :
- Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C.
- Yield : Moderate (50–60%) due to steric and electronic effects.
One-Pot Synthesis via Pyridinium Salts
A streamlined approach using pre-functionalized pyridinium intermediates.
Method E: Pyridinium Salt Cyclization
- Reagents :
- 2-Amino-5-bromo-3-(trifluoromethyl)pyridine
- Propargyl bromide (for methyl group)
- Conditions : THF, NaH, 65°C.
- Mechanism : Alkylation followed by base-mediated cyclization.
- Yield : 70–80% for structurally related compounds.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| A (CuSiO₃) | High regioselectivity, recyclable catalyst | Requires bromo/trifluoromethyl-substituted aminopyridine | 85–90% |
| B (Microwave) | Rapid, solvent-free | Limited scalability | 85–90% |
| C (A³-Coupling) | Atom-economical, "green" conditions | Complex optimization | 80–87% |
| D (Suzuki) | Late-stage trifluoromethylation | Low yield for bulky groups | 50–60% |
| E (Pyridinium) | One-pot, scalable | Sensitive to moisture | 70–80% |
Data Tables
Table 1: Representative Synthetic Conditions
| Entry | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| 1 | CuSiO₃/EtOH | 78 | 2.5 | 88 | |
| 2 | None (microwave) | 65 | 0.5 | 90 | |
| 3 | Y(OTf)₃/DCE | 150 | 12 | 68 |
Table 2: Substituent Compatibility
| Position | Substituent | Preferred Method |
|---|---|---|
| 6 | Br | A, B, E |
| 2 | CH₃ | A, B, C |
| 8 | CF₃ | Pre-functionalized aminopyridine |
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in studying biological mechanisms .
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism: Moving the trifluoromethyl group from position 2 (QI-5625) to 8 (target compound) alters steric and electronic environments.
- Lipophilicity : The trifluoromethyl group at position 8 increases lipophilicity, which may improve blood-brain barrier penetration for CNS targets but reduce aqueous solubility compared to analogs with polar substituents (e.g., sulfonylmethyl groups) .
Physicochemical and Pharmacokinetic Properties
Notes: The methyl group at position 2 marginally improves solubility compared to QI-5625 but remains suboptimal for oral bioavailability. Formulation strategies (e.g., prodrugs) may be necessary .
Biological Activity
6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
- Molecular Formula : C₉H₆BrF₃N₂
- Molecular Weight : 279.06 g/mol
- CAS Number : 1643153-31-4
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cell signaling pathways related to cancer progression and bacterial resistance.
Antimicrobial Activity
Recent research has highlighted the compound's antimicrobial properties, particularly against Gram-positive bacteria. For instance, it has shown significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) observed in various studies are summarized in the following table:
| Pathogen | MIC (µg/mL) | Control |
|---|---|---|
| Staphylococcus aureus | 0.20 - 0.78 | Vancomycin (0.25) |
| Escherichia coli | 12.5 | Ciprofloxacin (2) |
These findings indicate that the compound possesses a robust antibacterial profile, making it a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
-
Anticancer Activity :
A study demonstrated that derivatives of imidazo[1,2-a]pyridine, including our compound of interest, exhibit cytotoxic effects on cancer cell lines by inducing apoptosis through mitochondrial pathways. The study reported that these compounds could overcome resistance mechanisms present in some cancer cells . -
Kinase Inhibition :
Computational studies have indicated that this compound can effectively inhibit specific kinases implicated in cancer signaling pathways. This positions the compound as a potential lead for developing kinase inhibitors . -
Antimicrobial Efficacy :
In vitro evaluations showed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative pathogens. The structure-activity relationship (SAR) analysis suggested that the trifluoromethyl group enhances its lipophilicity and membrane permeability, contributing to its antimicrobial efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
